molecular formula C8H9NO3S B15262158 2-(2-Nitrophenoxy)ethane-1-thiol

2-(2-Nitrophenoxy)ethane-1-thiol

Cat. No.: B15262158
M. Wt: 199.23 g/mol
InChI Key: HWXUWUAEYCZPNQ-UHFFFAOYSA-N
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Description

2-(2-Nitrophenoxy)ethane-1-thiol is an organic compound characterized by the presence of a nitrophenoxy group attached to an ethane-1-thiol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Nitrophenoxy)ethane-1-thiol typically involves the reaction of 2-nitrophenol with ethylene sulfide under basic conditions. The reaction proceeds through the nucleophilic attack of the thiolate anion on the ethylene sulfide, resulting in the formation of the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or distillation to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

2-(2-Nitrophenoxy)ethane-1-thiol undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, iodine, and bromine.

    Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst, or metal hydrides like sodium borohydride, can be used.

    Substitution: Nucleophiles such as amines or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-(2-Nitrophenoxy)ethane-1-thiol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Nitrophenoxy)ethane-1-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their activity. The nitrophenoxy group may also interact with cellular components, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Nitrophenoxy)ethane-1-thiol: Similar structure but with the nitro group in the para position.

    2-(Butylamino)ethane-1-thiol: Contains an amino group instead of a nitrophenoxy group.

    1,2-Bis(2-Nitrophenoxy)ethane: Contains two nitrophenoxy groups.

Properties

Molecular Formula

C8H9NO3S

Molecular Weight

199.23 g/mol

IUPAC Name

2-(2-nitrophenoxy)ethanethiol

InChI

InChI=1S/C8H9NO3S/c10-9(11)7-3-1-2-4-8(7)12-5-6-13/h1-4,13H,5-6H2

InChI Key

HWXUWUAEYCZPNQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OCCS

Origin of Product

United States

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